![molecular formula C15H17N3O2 B2959524 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034400-75-2](/img/structure/B2959524.png)

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

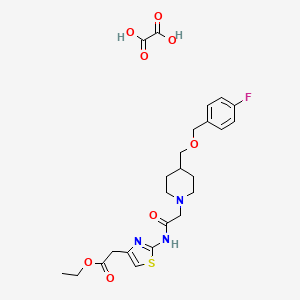

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Drug Development

- Diversity-Oriented Synthesis : A study showcases the oxidative carbon-hydrogen bond activation for synthesizing a library of substituted tetrahydropyrones, demonstrating the compound's relevance in creating structurally diverse non-natural compounds for screening against biological targets (Zaware et al., 2011).

- Antitubercular Agents : Research into substituted benzo[h]quinazolines and pyrazoles as anti-tubercular agents highlights the importance of these compounds in medicinal chemistry, providing a foundation for developing new therapeutics (Maurya et al., 2013).

Molecular Chemistry and Catalysis

- Chemo- and Regioselectivities in Multicomponent Condensations : A study elucidates the synthesis of complex heterocyclic compounds through multicomponent protocols, underlining the compound's role in advancing synthetic chemistry methodologies (Chebanov et al., 2008).

Antimicrobial Activity

- Novel Schiff Bases : The synthesis of novel Schiff bases using related compounds demonstrates antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

- Biological Evaluation for Antitubercular Activity : Research on the synthesis and biological evaluation of certain pyrazole derivatives provides insights into their antitubercular activity, showing the compound's relevance in addressing tuberculosis (Venugopal et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : A study on pyranopyrazole derivatives as corrosion inhibitors for mild steel in HCl solution showcases the practical applications of these compounds in material science and corrosion prevention (Yadav et al., 2016).

Antiviral Research

- Antiviral Activity : The synthesis and reactions of certain pyrazole derivatives reveal their antiviral activity, pointing to the potential use of related compounds in antiviral drug development (Attaby et al., 2006).

Mechanism of Action

Target of action

This compound targets alpha1-adrenergic receptors (α1-AR), which are a class of G-protein-coupled receptors (GPCRs). These receptors are associated with numerous neurodegenerative and psychiatric conditions .

Mode of action

The compound acts as an antagonist for alpha1-adrenergic receptors. Antagonists block or dampen a biological response by binding to and blocking a receptor rather than activating it like agonists .

Biochemical pathways

Alpha1-adrenergic receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound showed an acceptable pharmacokinetic profile in the study, indicating its potential for further investigation as an alpha1-adrenergic receptor antagonist .

Result of action

By blocking the alpha1-adrenergic receptors, this compound can potentially alleviate symptoms of various neurological conditions .

properties

IUPAC Name |

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)10-15(19)17-8-9-18-13(11-17)6-7-16-18/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUVEWHHJFJDEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)

![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)

![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)

![N',N'''-Propane-1,3-diylbis{N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamimidic acid}--hydrogen chloride (1/1)](/img/structure/B2959464.png)